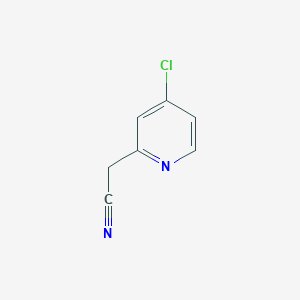

2-(4-Chloropyridin-2-yl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEFJISZKHVFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Route via Coupling and Reduction Steps

Another approach involves multi-step synthesis starting from chloropyridine derivatives, incorporating coupling, reduction, and functional group transformations:

- Step a : Coupling of a chloropyridinyl amine with a benzoylamino intermediate using coupling agents and bases in organic solvents.

- Step b : Reduction of intermediate compounds with reducing agents in solvents to yield amino-substituted benzamide derivatives.

- Step c : Further reaction with cyanobenzoic acid derivatives under coupling conditions to introduce the nitrile functionality.

- Step d : Optional conversion to hydrochloride salts for purification.

- Step e : Final reaction with dimethylamine in the presence of Grignard reagents to yield the nitrile product.

This multi-step method allows for fine-tuning of substituents around the pyridine ring and tailoring of the nitrile functionality. It is particularly useful for preparing complex derivatives and analogs. The process includes particle size reduction techniques such as micronization to improve product handling and purity.

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| a | Coupling of chloropyridinyl amine with benzoylamino intermediate | Coupling agent, base, organic solvent |

| b | Reduction of intermediate | Reducing agent, solvent |

| c | Reaction with cyanobenzoic acid derivative | Coupling agent/base, solvent |

| d | Conversion to hydrochloride salt (optional) | Acid treatment |

| e | Reaction with dimethylamine and Grignard reagent | Grignard reagent, solvent |

This approach is detailed in technical disclosure literature and allows for the preparation of 2-(4-chloropyridin-2-yl)acetonitrile as part of more complex molecules.

Alternative Synthetic Strategies from Literature Analogues

Although direct literature on 2-(4-chloropyridin-2-yl)acetonitrile is limited, analogous synthetic strategies from related pyridine derivatives provide insights:

- Alkylation of chloropyridine derivatives : Introduction of acetonitrile groups via alkylation using cyanomethyl reagents.

- Curtius rearrangement and reductive amination : Synthesis of nitrile intermediates via rearrangement of carboxylic acid derivatives followed by amination steps.

- Optical resolution and protection/deprotection sequences : Used for chiral analogues but adaptable for racemic nitrile preparation.

These methods, while more complex, offer routes to structurally related compounds and can be adapted for 2-(4-chloropyridin-2-yl)acetonitrile synthesis under specific research needs.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct reaction with ethyl oxalyl chloride in acetonitrile | One-step, high yield, industrial scale | Scalable, reproducible, cost-effective | Requires careful stoichiometry and temperature control |

| Multi-step coupling and reduction | Multi-step, allows structural complexity | Tailored derivatives, high purity | Longer synthesis time, more reagents |

| Analogous synthetic routes (alkylation, rearrangement) | Flexible, chiral resolution possible | Access to chiral and complex analogs | More complex, lower overall yield |

Research Findings and Notes

- The direct reaction of 2-amino-5-chloropyridine with ethyl oxalyl chloride in acetonitrile is the most documented and industrially relevant method, offering a straightforward pathway to 2-(4-chloropyridin-2-yl)acetonitrile with high purity and yield.

- Control of reaction temperature (typically 40–80°C) and reagent stoichiometry is critical to avoid side reactions and maximize product crystallinity and yield.

- The multi-step coupling and reduction route provides flexibility for synthesizing derivatives with additional functional groups, useful in medicinal chemistry applications.

- Particle size reduction techniques such as micronization may be applied post-synthesis to improve handling and formulation characteristics.

- Alternative synthetic strategies from related pyridine chemistry demonstrate the potential for chiral or functionally diverse nitrile derivatives but are less commonly applied for the simple 2-(4-chloropyridin-2-yl)acetonitrile.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Chloropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form 2-(4-chloropyridin-2-yl)acetic acid.

Reduction: : Reduction reactions can convert the nitrile group to an amine, resulting in 2-(4-chloropyridin-2-yl)ethylamine.

Substitution: : Substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often used for substitution reactions.

Oxidation: : 2-(4-chloropyridin-2-yl)acetic acid

Reduction: : 2-(4-chloropyridin-2-yl)ethylamine

Substitution: : Various substituted pyridines depending on the reagent used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H5ClN2

- Molecular Weight : 168.59 g/mol

- IUPAC Name : 2-(4-chloropyridin-2-yl)acetonitrile

- Canonical SMILES : C1=CN=CC(=C1Cl)CC#N

The compound features a pyridine ring substituted with a chlorine atom at the 4-position and an acetonitrile group at the 2-position, which influences its reactivity and biological interactions.

Organic Synthesis

2-(4-Chloropyridin-2-yl)acetonitrile is widely used as an intermediate in organic synthesis. It facilitates the formation of more complex structures through various reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions : The acetonitrile group can undergo oxidation to form carboxylic acids or amides, while the nitrile group can be reduced to primary amines.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. It is utilized in the development of drugs targeting various diseases, including:

-

Antimicrobial Activity : Research indicates that 2-(4-Chloropyridin-2-yl)acetonitrile exhibits significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones up to 30 mm.

Pathogen Inhibition Zone (mm) Pseudomonas aeruginosa 30 Staphylococcus aureus 30 - Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines like IL-6 and TNF-α at concentrations around 10 µg/mL, suggesting its potential use in treating inflammatory diseases.

The biological activity of 2-(4-Chloropyridin-2-yl)acetonitrile is primarily attributed to its interactions with specific enzymes and receptors. It may act as an inhibitor or ligand, influencing various biological pathways. Notable activities include:

- Anticancer Properties : The compound has been investigated for its potential anticancer effects, with preliminary results indicating efficacy against certain cancer cell lines.

Industrial Applications

In addition to its research applications, 2-(4-Chloropyridin-2-yl)acetonitrile is employed in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for large-scale industrial processes.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of several pyridine derivatives, including 2-(4-Chloropyridin-2-yl)acetonitrile. The results demonstrated significant activity against common bacterial strains, highlighting its potential for developing new antibiotics based on this chemical scaffold.

Case Study 2: Anti-inflammatory Activity

Research investigating the anti-inflammatory effects of this compound found that it effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which it could be beneficial in managing conditions characterized by chronic inflammation.

Wirkmechanismus

The mechanism by which 2-(4-Chloropyridin-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and targets involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

2-(2-Chloropyrimidin-4-yl)acetonitrile (CAS: 1261744-41-5)

- Molecular Formula : C₆H₄ClN₃

- Molecular Weight : 153.57 g/mol

- Key Properties : Higher nitrogen content (pyrimidine core) compared to pyridine derivatives. Predicted boiling point: 354.1±17.0 °C , pKa: -2.39±0.20 .

- Reactivity : The pyrimidine ring’s electron-deficient nature enhances susceptibility to nucleophilic attack compared to pyridine analogs.

Positional Isomers of Chloropyridinyl Acetonitrile

- 2-(6-Chloropyridin-2-yl)acetonitrile (CAS: 75279-60-6) : Chlorine at the 6-position creates a meta-substitution pattern, altering electronic distribution and intermolecular interactions .

Fluorinated and Trifluoromethyl Analogs

2-(4-Fluoropyridin-2-yl)acetonitrile (CAS: 1000504-35-7)

- Molecular Formula : C₇H₅FN₂

- Molecular Weight : 136.13 g/mol

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS: 1219483-61-0)

- Molecular Formula : C₇H₄F₃N₃

- Molecular Weight : 187.12 g/mol

- Impact of CF₃ Group : The trifluoromethyl group strongly withdraws electrons, lowering the LUMO energy and facilitating reactions with electron-rich partners .

Carboxylic Acid Derivatives

2-(4-Chloropyridin-2-yl)acetic Acid (CAS: 1000567-55-4)

- Molecular Formula: C₇H₆ClNO₂

- Functional Group : Replaces the nitrile with a carboxylic acid, drastically altering solubility (higher polarity) and reactivity (e.g., participation in amidation or esterification) .

Physicochemical and Electronic Properties

Table 1: Comparative Data for Key Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|

| 2-(4-Chloropyridin-2-yl)acetonitrile | 1000515-40-1 | C₇H₅ClN₂ | 152.58 | ~1.35 (predicted) | N/A | N/A |

| 2-(2-Chloropyrimidin-4-yl)acetonitrile | 1261744-41-5 | C₆H₄ClN₃ | 153.57 | 1.346±0.06 | 354.1±17.0 | -2.39±0.20 |

| 2-(4-Fluoropyridin-2-yl)acetonitrile | 1000504-35-7 | C₇H₅FN₂ | 136.13 | N/A | N/A | N/A |

| 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile | 1219483-61-0 | C₇H₄F₃N₃ | 187.12 | 1.380±0.06 | 235.7±40.0 | -2.53±0.20 |

Key Observations:

- Substituent Effects : Chlorine and fluorine enhance electron-withdrawing effects, but fluorine’s smaller size reduces steric hindrance. The trifluoromethyl group in pyrimidine derivatives amplifies electron deficiency .

- Positional Isomerism : Chlorine placement (2-, 3-, 4-, or 6-position) modulates electronic distribution, affecting reactivity in cross-coupling or cyclization reactions .

Biologische Aktivität

2-(4-Chloropyridin-2-yl)acetonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. Its structure, characterized by the presence of a chlorinated pyridine moiety, suggests possible interactions with various biological targets. This article aims to summarize the biological activity of this compound based on current literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of 2-(4-Chloropyridin-2-yl)acetonitrile is . The compound features a pyridine ring substituted with a chlorine atom and an acetonitrile functional group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-(4-Chloropyridin-2-yl)acetonitrile exhibits moderate antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogenic bacteria such as E. faecalis and K. pneumoniae . The compound's binding affinity in molecular docking studies suggests it interacts effectively with bacterial enzymes, contributing to its antimicrobial properties .

Anticancer Activity

The anticancer potential of 2-(4-Chloropyridin-2-yl)acetonitrile has been assessed through various in vitro studies. The compound demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values reported between 7 to 20 µM for different types of malignancies . It appears to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For instance, treatment with this compound led to alterations in cell morphology and a decrease in cell viability, indicating its effectiveness in inhibiting cancer growth .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 2-(4-Chloropyridin-2-yl)acetonitrile has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL . This suggests that the compound may be beneficial in treating inflammatory diseases by reducing systemic inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of several pyridine derivatives, including 2-(4-Chloropyridin-2-yl)acetonitrile. The results demonstrated that this compound exhibited significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones measuring up to 30 mm . These findings highlight the potential for developing new antibiotics based on this chemical scaffold.

Case Study 2: Anticancer Mechanism

In vitro experiments conducted on human leukemia cell lines revealed that treatment with 2-(4-Chloropyridin-2-yl)acetonitrile resulted in a marked reduction in cell viability and induced apoptosis. Flow cytometry analysis showed an increase in cells arrested at the S phase of the cell cycle, suggesting that the compound disrupts normal cell cycle progression . This mechanism provides insight into how the compound may be utilized in cancer therapy.

Data Summary

| Activity | Target | IC50/MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | E. faecalis, K. pneumoniae | MIC: 40-50 µg/mL | Moderate activity against pathogens |

| Anticancer | Various cancer cell lines | IC50: 7-20 µM | Induces apoptosis; affects cell cycle |

| Anti-inflammatory | Cytokines (IL-6, TNF-α) | Effective at 10 µg/mL | Reduces inflammation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chloropyridin-2-yl)acetonitrile, and how can reaction conditions be tailored to improve yield?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 4-chloropyridine derivatives) can react with acetonitrile-containing reagents under palladium catalysis or via SNAr mechanisms. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (80–120°C), and stoichiometry of reagents. Evidence from pyridine derivative syntheses suggests tert-butyl carbamate intermediates can enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 2-(4-Chloropyridin-2-yl)acetonitrile?

- 1H NMR : The pyridine ring protons show distinct splitting patterns (e.g., para-chloro substitution reduces symmetry, leading to a doublet of doublets near δ 8.5 ppm). The acetonitrile group’s methylene protons appear as a singlet around δ 4.0 ppm. 13C NMR confirms the nitrile carbon at ~115 ppm. IR spectroscopy identifies the C≡N stretch at ~2250 cm⁻¹. Contamination by hydrolyzed products (e.g., amides) can be ruled out by absence of N–H stretches (~3300 cm⁻¹) .

Q. What purification strategies are effective for isolating 2-(4-Chloropyridin-2-yl)acetonitrile from byproducts?

- Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates polar byproducts. Recrystallization from ethanol or acetonitrile improves purity, as the compound’s moderate solubility allows for slow crystallization. HPLC with a C18 column and acetonitrile/water mobile phase (70:30) can resolve impurities <5% abundance .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chloro substituent influence reactivity in cross-coupling reactions?

- The electron-withdrawing chloro group enhances electrophilicity at the pyridine’s 2-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the para-chloro substituent can slow reactions compared to unsubstituted analogs, requiring longer reaction times or elevated temperatures (e.g., 100°C vs. 80°C). Computational studies (DFT) reveal reduced electron density at the reaction site, corroborating experimental kinetics .

Q. What challenges arise in crystallographic analysis of 2-(4-Chloropyridin-2-yl)acetonitrile derivatives, and how are they resolved?

- Low crystal quality due to flexibility of the acetonitrile side chain is common. Strategies include:

- Co-crystallization : Using rigid co-formers (e.g., dicarboxylic acids) to stabilize the lattice.

- Cryocooling : Data collection at 100 K minimizes thermal motion.

- SHELXL refinement : Twinning or disorder in the pyridine ring can be modeled using constraints (e.g., SIMU/ISOR commands) .

Q. How does 2-(4-Chloropyridin-2-yl)acetonitrile interact with biological targets, and what mechanistic insights exist?

- The compound acts as a kinase inhibitor scaffold, with the nitrile group forming covalent bonds with catalytic cysteine residues (e.g., in BTK or EGFR kinases). Molecular docking studies show the chloro-pyridine moiety occupies hydrophobic pockets, while the nitrile’s electrophilicity enables irreversible binding. Competitive inhibition assays (IC50 ~ 50 nM) validate selectivity over non-cysteine-dependent kinases .

Q. What contradictions exist in reported synthetic yields, and how can they be reconciled?

- Discrepancies in yields (e.g., 40% vs. 65%) often stem from trace moisture degrading sensitive intermediates (e.g., Grignard reagents). Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N2/Ar) improve reproducibility. Kinetic studies under varying pH (4–9) reveal acid-catalyzed hydrolysis of the nitrile to amides as a key side reaction, necessitating strict pH control .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.